methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate
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Overview
Description
Methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate is a complex organic compound that features a combination of thiophene, imidazole, and benzoate moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the condensation of glyoxal, ammonia, and an aldehyde. The thiophene ring can be introduced via a Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide (P4S10) . The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The thiophene ring can interact with biological membranes, affecting their fluidity and function. These interactions lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.
Imidazole Derivatives: Compounds like 1H-imidazole-4-carboxaldehyde and 1H-imidazole-2-carboxylic acid.
Uniqueness
Methyl 3-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate is unique due to its combined structural features of thiophene, imidazole, and benzoate. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 3-(5-thiophen-2-yl-1H-imidazol-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-15(18)11-5-2-4-10(8-11)13-14(17-9-16-13)12-6-3-7-20-12/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPUOSJRRHQGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=C(NC=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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